molecular formula C24H20ClN3O4S B6585722 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}-N-(4-methoxyphenyl)acetamide CAS No. 1251648-68-6

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B6585722
CAS RN: 1251648-68-6
M. Wt: 482.0 g/mol
InChI Key: NYBBNLKJVLODOV-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring . They are widely used in medicinal chemistry due to their diverse biological activities . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often giving rise to potential biological activity.


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system with a five-membered imidazole ring and a six-membered benzene ring . The sulfonyl group is characterized by a sulfur atom bonded to two oxygen atoms.


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation, among others . The reactivity of the sulfonyl group depends on the specific compound and reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Benzimidazoles are generally stable compounds with moderate to high melting points .

Future Directions

The future directions for research into your compound would depend on its biological activity and potential applications. Benzimidazoles are a focus of ongoing research due to their diverse biological activities and potential as therapeutic agents .

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-32-20-12-10-19(11-13-20)26-21(29)15-33(30,31)24-22(16-6-3-2-4-7-16)27-23(28-24)17-8-5-9-18(25)14-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBBNLKJVLODOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}-N-(4-methoxyphenyl)acetamide

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